molecular formula C₁₄¹³C₆H₁₂ B1141397 Benzo[b]fluoranthene CAS No. 1397206-82-4

Benzo[b]fluoranthene

Cat. No. B1141397
CAS RN: 1397206-82-4
M. Wt: 258.27
InChI Key:
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Description

Benzo[b]fluoranthene is a colorless, aromatic hydrocarbon with five fused rings, formed through the incomplete combustion of organic matter. It is found in various sources such as gasoline exhaust, tobacco and cigarette smoke, coal tar, and soot. This compound is primarily used for research purposes and is considered to be a potential human carcinogen (NCI05, 2020).

Synthesis Analysis

Synthesis of this compound involves complex chemical reactions, including Pd-catalyzed cycloadditions and tandem Diels-Alder reaction/dehydrogenation processes. For example, benzo[k]fluoranthene-based linear acenes are synthesized through Pd-catalyzed cycloadditions, yielding moderate to good yields and showcasing the simplicity and efficiency of this method over traditional approaches (Yung-Hua Kung et al., 2010). Similarly, benzo[b]fluoranthenes are produced through a tandem Diels-Alder reaction/dehydrogenation process with fluorene-derived alkenes, yielding 35-87% success rates (Weihua Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied. For instance, the molecular and crystal structure of 5,10-dimethoxybenzo[j]fluoranthene, a derivative, reveals that the benzo ring is slightly inclined to the fluoranthene moiety, indicating the complex geometric arrangements these compounds can adopt (C. E. Briant et al., 1984).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interactions with atmospheric oxidants like NO₃ radicals. These reactions can lead to the formation of more toxic compounds, emphasizing the compound's reactive nature and environmental impact (Peng Zhang et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their optical absorption and emission characteristics, have been studied for applications in organic light-emitting diodes (OLEDs). The absorption and emission spectra of these compounds are influenced by the substitution of aromatic rings, which significantly alters their photophysical properties (G. Saranya et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as its tumorigenicity and DNA adduct formation, have been explored in various studies. For instance, B[b]F has been shown to induce lung adenomas in mice and is associated with mutations in the Ki-ras oncogene, highlighting its carcinogenic potential (M. Mass et al., 1996).

Scientific Research Applications

  • BbF as an Environmental Carcinogen : BbF is a colorless, aromatic hydrocarbon formed by the incomplete burning of organic matter. It is found in gasoline exhaust, tobacco smoke, coal tar, and soot. BbF is used only for research purposes and is reasonably anticipated to be a human carcinogen (IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, 2020).

  • Metabolism and Metabolites Identification : The metabolism of BbF by rat liver was studied, identifying major metabolites such as hydroxybenzo[b]fluoranthene and dihydrodiol metabolites. This research helps in understanding the biotransformation of BbF in living organisms (Amin, LaVoie, Hecht, 1982).

  • Effects on Female Reproductive System : A study on the effects of BbF on mouse oocyte maturation showed that BbF exposure impairs nuclear and cytoplasmic maturation, leading to mitochondrial dysfunction and early apoptosis. This suggests potential reproductive toxicity in females (Guo et al., 2020).

  • Tumorigenicity Studies : BbF has been investigated for its tumorigenic activity. Studies have shown that it exhibits significant tumorigenic activity, contributing to the understanding of its carcinogenic potential (LaVoie et al., 1987).

  • Cancer Risk Assessment and Guidelines : Research has been conducted to establish guidelines and assess the cancer risk associated with PAHs, including BbF. This involves determining the carcinogenicity of PAHs and their impact on public health (Boström et al., 2002).

  • Transport to Aquatic Organisms : Studies on the uptake of BbF by aquatic worms show that humic acid can enhance the transport of BbF to aquatic organisms. This research provides insight into environmental contamination and bioaccumulation of BbF (ter Laak, Ter Bekke, Hermens, 2009).

  • Oxidative Stress and Apoptosis in Airway Cells : Recent research indicates that BbF induces oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption, highlighting its potential respiratory toxicity (Bao et al., 2023).

  • Use as an Indicator of Airborne PAHs : BbF has been suggested as a potential alternative to Benzo[a]pyrene as an indicator of exposure to airborne PAHs, particularly in the vicinity of Söderberg aluminum smelters (Aubin, Farant, 2000).

Mechanism of Action

Target of Action

Benzo[b]fluoranthene, a type of polycyclic aromatic hydrocarbon (PAH), primarily targets organic matter in the environment . It is known for its significant electronic modifications, particularly when amino groups are installed .

Mode of Action

This compound interacts with its targets through a process known as N-directed borylative cyclization . This interaction leads to significant changes in its photophysical properties . In particular, this compound with amino groups exhibits blue emission, which is largely red-shifted compared to other compounds . The installation of amino groups leads to the origin of emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photophysical properties . The compound’s interaction with its targets leads to significant electronic modifications, affecting the emission behavior of the compound .

Pharmacokinetics

This compound is characterized by its very low solubility and volatility . It volatilizes slowly once dissolved and adsorbs very strongly to organic matter . These properties impact the compound’s bioavailability in the environment .

Result of Action

The primary result of this compound’s action is the significant modification of its electronic properties . This leads to changes in its emission behavior, particularly when amino groups are installed . The compound’s interaction with its targets can also lead to the creation of organic light-emitting diodes .

Action Environment

The action of this compound is influenced by environmental factors. At 20°C, it is a solid with very low volatility . When present in soil, the compound will volatilize and solubilize very slowly . Once the source has been removed, the adsorbed this compound will take a very long time to disappear, releasing contamination in its gaseous or dissolved forms . The resulting plumes (gaseous or dissolved) will be relatively small in size .

Biochemical Analysis

Biochemical Properties

Benzo[b]fluoranthene is known to interact with various biomolecules. It has been found to form DNA adducts, specifically with deoxyguanosine . This interaction involves the formation of a covalent bond, indicating a strong interaction between this compound and DNA .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to induce mutations in the Ki-ras oncogene . This can lead to changes in cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a diol epoxide form, which can then bind to guanine in DNA . This binding can lead to DNA adduct formation, which can cause mutations and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to induce lung adenomas in mice over a period of 8 months . This indicates that this compound can have lasting effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. At a high dose of 200 mg/kg, it was found to induce significant numbers of lung adenomas in mice . This suggests that high doses of this compound can have toxic effects.

Metabolic Pathways

It is known to form a diol epoxide as part of its metabolic process . This suggests that it may interact with enzymes involved in xenobiotic metabolism.

Transport and Distribution

This compound is characterized by its very low solubility and strong adsorption to organic matter . This suggests that it may be transported and distributed within cells and tissues through passive diffusion or by binding to organic matter .

Subcellular Localization

Given its ability to form DNA adducts, it is likely that it localizes to the nucleus where it can interact with DNA .

properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
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InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
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InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023907
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder.
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Boiling Point

481 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none
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Vapor Pressure

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C
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Color/Form

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

CAS RN

205-99-2
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Melting Point

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F
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